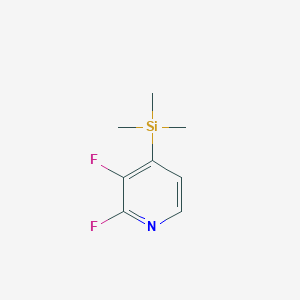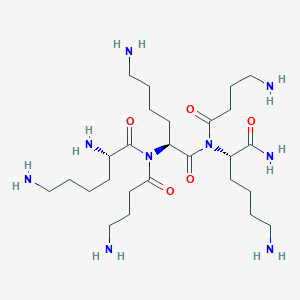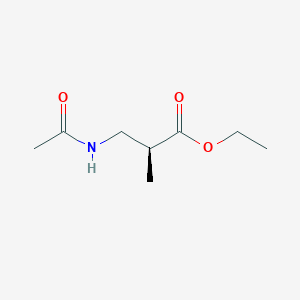
(E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene is an organic compound characterized by the presence of a diazene group (N=N) linking a 2,6-dinitrophenyl group and a phenyl group. This compound is notable for its vibrant color and is often used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene typically involves the reaction of 2,6-dinitroaniline with benzaldehyde under acidic conditions to form the corresponding Schiff base, which is then reduced to yield the desired diazene compound. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a reducing agent like sodium borohydride to facilitate the reduction process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions typically yield amines or hydrazines.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitroso compounds, amines, hydrazines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic applications, including its use as a model compound for drug development, is ongoing.
Industry: It is used in the manufacture of dyes, pigments, and other colorants due to its vibrant color properties
Mechanism of Action
The mechanism of action of (E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene involves its interaction with molecular targets such as enzymes and proteins. The diazene group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various biochemical pathways, making the compound useful for studying enzyme kinetics and protein functions .
Comparison with Similar Compounds
Similar Compounds
- 1-N,4-N-bis[(E)-(2,6-dinitrophenyl)methylideneamino]phthalazine-1,4-diamine
- 2,4-Dinitrophenylhydrazine
- 2,6-Dinitroaniline
Uniqueness
(E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. Unlike other similar compounds, it has a balanced combination of electron-withdrawing nitro groups and the diazene linkage, making it particularly useful in various chemical and biological applications .
Properties
CAS No. |
918822-14-7 |
|---|---|
Molecular Formula |
C12H8N4O4 |
Molecular Weight |
272.22 g/mol |
IUPAC Name |
(2,6-dinitrophenyl)-phenyldiazene |
InChI |
InChI=1S/C12H8N4O4/c17-15(18)10-7-4-8-11(16(19)20)12(10)14-13-9-5-2-1-3-6-9/h1-8H |
InChI Key |
FGJJPXVVKYYHSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


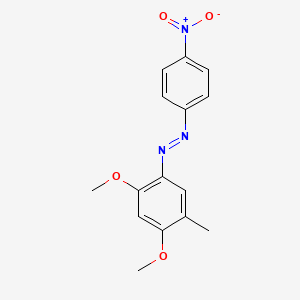
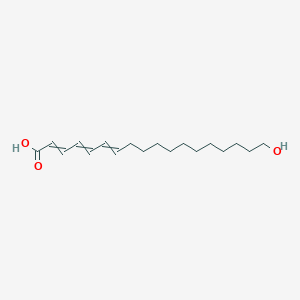
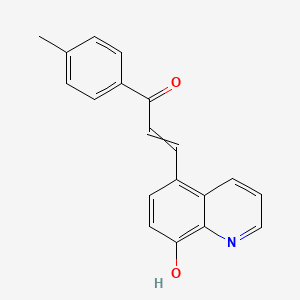
![4-(3-{1-[(Anthracen-9-yl)methyl]-3-ethenylpiperidin-4-yl}-1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl)quinoline](/img/structure/B14199713.png)
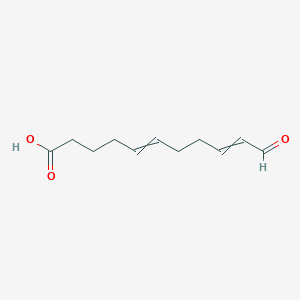
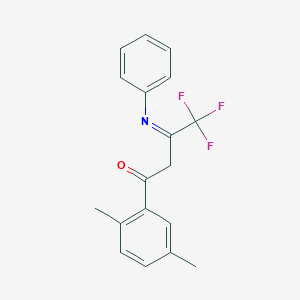
![4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde](/img/structure/B14199732.png)
![[4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol](/img/structure/B14199737.png)

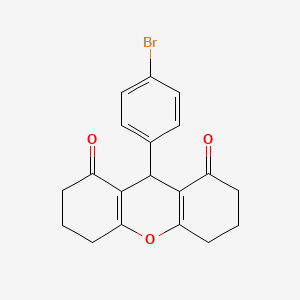
![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14199757.png)
